molecular formula C14H15N3O2 B14702719 Isonicotinamidine, N-(2,5-dimethoxyphenyl)- CAS No. 23564-31-0

Isonicotinamidine, N-(2,5-dimethoxyphenyl)-

Katalognummer: B14702719
CAS-Nummer: 23564-31-0
Molekulargewicht: 257.29 g/mol
InChI-Schlüssel: CPWOXKAVRFQOTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isonicotinamidine, N-(2,5-dimethoxyphenyl)- is a chemical compound with the molecular formula C14H15N3O2 It is known for its unique structure, which includes a pyridine ring and a dimethoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Isonicotinamidine, N-(2,5-dimethoxyphenyl)- typically involves the reaction of isonicotinamide with 2,5-dimethoxyaniline. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of Isonicotinamidine, N-(2,5-dimethoxyphenyl)- may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with considerations for cost-effectiveness and environmental impact. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality material suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Isonicotinamidine, N-(2,5-dimethoxyphenyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Isonicotinamidine, N-(2,5-dimethoxyphenyl)- include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from the reactions of Isonicotinamidine, N-(2,5-dimethoxyphenyl)- depend on the type of reaction. For example, oxidation may yield quinones, while reduction could produce amines.

Wissenschaftliche Forschungsanwendungen

Isonicotinamidine, N-(2,5-dimethoxyphenyl)- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Isonicotinamidine, N-(2,5-dimethoxyphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its action are complex and may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Isonicotinamidine, N-(2,5-dimethoxyphenyl)- is unique due to its combination of the isonicotinamide and dimethoxyphenyl groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

23564-31-0

Molekularformel

C14H15N3O2

Molekulargewicht

257.29 g/mol

IUPAC-Name

N'-(2,5-dimethoxyphenyl)pyridine-4-carboximidamide

InChI

InChI=1S/C14H15N3O2/c1-18-11-3-4-13(19-2)12(9-11)17-14(15)10-5-7-16-8-6-10/h3-9H,1-2H3,(H2,15,17)

InChI-Schlüssel

CPWOXKAVRFQOTE-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)OC)N=C(C2=CC=NC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.